molecular formula C13H10N4O2 B14129937 2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole CAS No. 1018166-82-9

2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole

Cat. No.: B14129937
CAS No.: 1018166-82-9
M. Wt: 254.24 g/mol
InChI Key: FTLBJIYGEOFMHX-UHFFFAOYSA-N
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Description

2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole typically involves the condensation of 2-methylbenzimidazole with 5-nitropyridine derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further optimize the production process, ensuring consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.

    Medicine: Explored for its potential use in anticancer therapies, as it can inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the function of specific enzymes, thereby affecting cellular processes. Additionally, the compound’s ability to intercalate into DNA can disrupt replication and transcription, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole stands out due to its benzimidazole core, which imparts unique electronic properties and potential biological activities. The presence of both the methyl and nitropyridine groups further enhances its reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2-methyl-1-(5-nitropyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-9-15-11-4-2-3-5-12(11)16(9)13-7-6-10(8-14-13)17(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLBJIYGEOFMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233376
Record name 2-Methyl-1-(5-nitro-2-pyridinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018166-82-9
Record name 2-Methyl-1-(5-nitro-2-pyridinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018166-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(5-nitro-2-pyridinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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